molecular formula C17H22BrNO4 B1393597 tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate CAS No. 895525-73-2

tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate

Cat. No. B1393597
M. Wt: 384.3 g/mol
InChI Key: YKOKNSPJTCUZOQ-UHFFFAOYSA-N
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Description

Tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate (TBSP) is an organic compound belonging to the class of spiro compounds. It is a cyclic compound with a spirocyclic core composed of three fused rings. TBSP has been studied extensively in the scientific research field due to its unique properties and potential applications. It has been used in the synthesis of a variety of compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • Synthesis of Spiro Compounds : A study demonstrated a synthetic route to spiro compounds, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, relevant to the synthesis of tert-Butyl 6-bromo-4H-spiro compounds (Freund & Mederski, 2000).
  • Preparation for Antihypertensive Activity : Another research synthesized spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones and evaluated their antihypertensive activity, indicating potential pharmaceutical applications (Clark et al., 1983).
  • X-Ray Studies and Reduction Processes : X-ray studies of tert-butyl 4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its structure and the reduction process to beta-hydroxylated delta-lactam (Didierjean et al., 2004).

Synthesis for Specific Applications

  • Synthesis of Spiro Compounds for σ-Receptor Affinity : The synthesis of spiro compounds for evaluating σ1- and σ2-receptor affinity, indicating a role in neurological studies, is noteworthy (Maier & Wünsch, 2003).
  • Efficient Synthesis of Peroxyoxindoles : The development of a method for regioselective peroxylation of spiro-aziridine and spiro-epoxy oxindoles showcases a pathway for synthesizing novel organic compounds (Hajra et al., 2019).
  • Synthesis of Small Molecule Anticancer Drugs : Research on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate for anticancer drugs indicates its significance in drug development (Zhang et al., 2018).

Novel Compounds and Potential Applications

  • Synthesis of Spiro[benzo[d]imidazole-2,1′-cyclohexane] : The creation of a new benzimidazole unit with donor–acceptor–donor type polymers suggests potential in materials science (Ozelcaglayan et al., 2012).
  • Synthesis of Novel Spiropiperidines : The preparation of novel spiropiperidines and their evaluation as σ-receptor ligands highlight possible pharmaceutical implications (Maier & Wünsch, 2002).

properties

IUPAC Name

tert-butyl 6-bromospiro[4H-1,3-benzodioxine-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(20)19-8-6-17(7-9-19)21-11-12-10-13(18)4-5-14(12)22-17/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOKNSPJTCUZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)OCC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680981
Record name tert-Butyl 6-bromo-1'H,4H-spiro[1,3-benzodioxine-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate

CAS RN

895525-73-2
Record name tert-Butyl 6-bromo-1'H,4H-spiro[1,3-benzodioxine-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate

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